3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRRGYHWXXBPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:
Formation of Octahydrobenzo[b][1,4]dioxin: This moiety can be synthesized through a series of hydrogenation and cyclization reactions starting from appropriate precursors such as catechol and ethylene glycol.
Amidation: The final step involves the coupling of the brominated benzamide with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and amidation steps, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide or dioxin moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 3-amino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.
Oxidation: Oxidized derivatives of the benzamide or dioxin moieties.
Reduction: Reduced forms of the benzamide or dioxin moieties.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzamide
- 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 5-bromo-7-nitro-2,3-dihydrobenzo[1,4]dioxine
Uniqueness
3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific structural features, including the bromine atom and the octahydrobenzo[b][1,4]dioxin moiety. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
The compound 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a derivative of benzamide featuring an octahydrobenzo[b][1,4]dioxin moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is , with a molecular weight of approximately 303.19 g/mol. The presence of bromine and the unique dioxin structure contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆BrNO₂ |
| Molecular Weight | 303.19 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Receptor Binding Affinity
Research has indicated that compounds similar to 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide exhibit significant binding affinities for serotonin receptors, specifically 5-HT1A and 5-HT2A receptors. These receptors are crucial in modulating mood and anxiety disorders.
Study Findings:
In a study evaluating a series of benzoxazole derivatives (which may include analogs of the target compound), it was found that certain derivatives exhibited high affinities for these receptors with Ki values in the nanomolar range. For instance:
- Compound 8g showed Ki = 17 nM for 5-HT1A and Ki = 0.71 nM for 5-HT2A, indicating potent receptor interaction and potential antidepressant-like effects .
Antidepressant Activity
The antidepressant activity was assessed using established behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) . These tests measure the immobility time of rodents, which is inversely related to antidepressant activity.
Results:
- Compounds with structural similarities to 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide demonstrated reduced immobility times in both tests, suggesting significant antidepressant-like effects.
Toxicological Profile
Understanding the safety profile is essential for any therapeutic application. While specific toxicity data for this compound is limited, related compounds have been studied for their toxicological effects.
Case Study:
A comprehensive review on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) highlighted the importance of dose-response modeling in assessing non-mutagenic carcinogens. The methodologies used in this study can be adapted to evaluate the safety profile of new compounds like 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling reactions between brominated benzoyl derivatives and octahydrobenzo[b][1,4]dioxin-6-amine. General procedures involve activating carboxylic acids (e.g., using oxalyl chloride or coupling agents like HATU) followed by nucleophilic substitution. Optimization includes adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (e.g., 0°C to room temperature). Catalysts like pyridine or triethylamine improve yields by scavenging HCl .
- Characterization : Confirm purity via HPLC (retention time comparisons) and structural integrity using -/-NMR (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and ESI-MS (m/z matching molecular ion peaks) .
Q. How can researchers validate the structural conformation of this compound?
- Experimental Design : Employ X-ray crystallography for unambiguous confirmation. Use SHELX programs for structure refinement, leveraging high-resolution data to resolve stereochemistry at the octahydrobenzo-dioxin core. For non-crystalline samples, compare experimental NMR data with computed spectra (DFT methods) .
Q. What preliminary assays are recommended to screen for biological activity?
- Approach : Conduct enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays on cancer cell lines). Use concentrations ranging from 1 nM to 100 µM. Reference compounds with similar benzamide-dioxin scaffolds (e.g., Velsecorat derivatives) as positive controls .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?
- Analysis Framework :
Reassess docking parameters (e.g., protonation states, solvation effects) using molecular dynamics simulations.
Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Check for off-target effects using kinome-wide profiling .
- Case Study : If a predicted Ca/calmodulin inhibition (IC < 1 µM) is not observed experimentally, revise ligand conformational sampling or test metabolite stability .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the benzamide para-position to reduce oxidative metabolism.
- In Vitro Models : Use hepatocyte microsomal assays (e.g., human CYP450 isoforms) to identify metabolic hotspots. Compare with in vivo PK studies in rodent models .
Q. How can researchers design SAR studies to elucidate critical pharmacophores?
- Experimental Design :
Synthesize analogs with systematic substitutions (e.g., bromine replacement with methyl/CF) and measure activity shifts.
Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with bioactivity.
Validate key interactions via mutagenesis studies on target proteins .
Q. What advanced techniques resolve ambiguities in stereochemical assignments?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
